![molecular formula C21H27NO B143054 (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide CAS No. 121734-79-0](/img/structure/B143054.png)

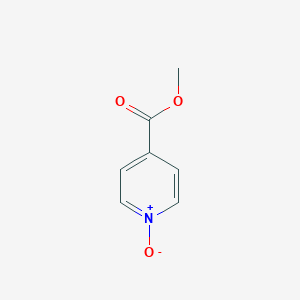

(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide, also known as 2MPP, is a novel compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. This compound has been studied for its ability to interact with various biochemical and physiological processes, and has been found to have a wide range of applications due to its unique properties. In

Aplicaciones Científicas De Investigación

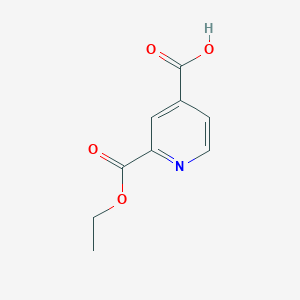

Occurrence and Detection of Chemical Compounds

Acrylamide, a compound with potential neurotoxic and carcinogenic effects, is extensively studied for its occurrence in processed foods and methods for its detection, emphasizing the importance of biosensors in chemical analysis (Pundir, Yadav, & Chhillar, 2019)(source).

Pharmacological Studies

Research on fentanyl transdermal patches (Hostynek & Maibach, 2010) and propofol infusion syndrome (Fodale & Monaca, 2008) showcases the depth of pharmacological studies aimed at understanding the therapeutic and adverse effects of potent pharmaceuticals, demonstrating the spectrum of applications for complex organic compounds in medicine(source)(source).

Metabolic and Toxicity Profiles

The metabolism and toxicity of 2-methylpropene (Cornet & Rogiers, 1997) provide insights into the metabolic fate and potential health risks of chemical compounds, underlining the importance of understanding chemical interactions within biological systems(source).

Environmental Fate and Behavior

Studies on the environmental fate and behavior of parabens (Haman, Dauchy, Rosin, & Munoz, 2015) contribute to our understanding of the persistence and effects of synthetic chemicals in aquatic environments, highlighting concerns about the impact of human-made substances on ecosystems(source).

Propiedades

IUPAC Name |

(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNIYEIMTLMHGY-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@H](C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)